molecular formula C19H19NO3 B068894 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 175205-30-8

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B068894
CAS No.: 175205-30-8
M. Wt: 309.4 g/mol
InChI Key: FCKXLIVUBCYENE-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an isobutyl group on one phenyl ring and a nitro group on the other, making it a unique and interesting molecule for various chemical and biological studies.

Scientific Research Applications

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isobutylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Isobutylbenzaldehyde+3-NitroacetophenoneNaOH/EtOHThis compound\text{4-Isobutylbenzaldehyde} + \text{3-Nitroacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} 4-Isobutylbenzaldehyde+3-NitroacetophenoneNaOH/EtOH​this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcones, such as:

    1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an isobutyl group.

    1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of an isobutyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKXLIVUBCYENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383669
Record name 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-30-8
Record name 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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